molecular formula C19H27N3O6 B2385440 N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(3-methoxypropyl)ethanediamide CAS No. 896333-19-0

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(3-methoxypropyl)ethanediamide

Katalognummer: B2385440
CAS-Nummer: 896333-19-0
Molekulargewicht: 393.44
InChI-Schlüssel: RBXRDUSJFIENIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-[2-(2H-1,3-Benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(3-methoxypropyl)ethanediamide is a synthetic ethanediamide derivative characterized by a benzodioxolyl-morpholinyl core. The compound features a 1,3-benzodioxole moiety linked via an ethyl chain to a morpholine ring, with an ethanediamide bridge connecting to a 3-methoxypropyl group.

The benzodioxole group is known for its electron-rich aromatic system, which facilitates π-π interactions in biological targets, while the morpholine ring contributes to solubility and hydrogen-bonding capabilities. The ethanediamide backbone serves as a flexible linker, allowing optimal spatial arrangement of substituents for target engagement .

Eigenschaften

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-(3-methoxypropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O6/c1-25-8-2-5-20-18(23)19(24)21-12-15(22-6-9-26-10-7-22)14-3-4-16-17(11-14)28-13-27-16/h3-4,11,15H,2,5-10,12-13H2,1H3,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXRDUSJFIENIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(3-methoxypropyl)ethanediamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the morpholine ring: This step involves the reaction of the benzo[d][1,3]dioxole derivative with morpholine under basic conditions.

    Formation of the oxalamide group: The final step involves the reaction of the intermediate with oxalyl chloride and 3-methoxypropylamine under controlled conditions to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(3-methoxypropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The oxalamide group can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

The compound N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(3-methoxypropyl)ethanediamide, often referred to in research contexts, has garnered attention for its potential applications in various fields of scientific inquiry, particularly in pharmacology and medicinal chemistry. This article explores its applications, synthesizing findings from diverse sources.

Basic Information

  • Molecular Formula : C23H27N3O5
  • IUPAC Name : this compound
  • Molecular Weight : 413.48 g/mol

Structural Characteristics

The compound features a complex structure that includes a benzodioxole moiety, morpholine ring, and an ethylene diamine backbone. These structural elements contribute to its biological activity and interaction with various biological targets.

Pharmacological Research

This compound has been investigated for its potential as a therapeutic agent in several domains:

  • Neuropharmacology : The compound exhibits properties that may influence neurotransmitter systems, particularly those involving dopamine and norepinephrine transporters. Its structural similarity to known psychoactive compounds suggests it could modulate mood and cognitive functions .
  • Antiviral Activity : Preliminary studies indicate that derivatives of this compound may possess antiviral properties, making them candidates for further exploration in the context of infectious diseases .

Biochemical Studies

Research has indicated that the compound can serve as a tool for studying enzyme interactions and signaling pathways:

  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes related to neurotransmitter degradation suggests its utility in understanding neurodegenerative processes and developing treatments for conditions like depression and anxiety .

Drug Development

The compound is included in various screening libraries aimed at identifying new drug candidates:

  • Screening Libraries : It is part of collections used to identify compounds with desirable biological activities, including anti-inflammatory and analgesic effects . Its inclusion in these libraries signifies its potential as a lead compound in drug discovery efforts.

Case Study 1: Neurotransmitter Transporter Affinity

In vitro studies have shown that similar compounds exhibit high affinity for dopamine and norepinephrine transporters. This suggests that this compound could be effective in modulating neurotransmitter levels, which is crucial for treating mood disorders .

Case Study 2: Antiviral Screening

Recent investigations into the antiviral properties of related compounds have highlighted their ability to inhibit viral replication. This positions this compound as a candidate for further development against viral pathogens .

Wirkmechanismus

The mechanism of action of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(3-methoxypropyl)ethanediamide involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Their Targets

The compound shares structural motifs with several falcipain-2 inhibitors and benzodioxolyl derivatives (Table 1). Key comparators include:

Compound Name Structure Highlights Biological Target Activity Notes
N'-[2-(2H-1,3-Benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(3-methoxypropyl)ethanediamide Benzodioxolyl, morpholinyl, ethanediamide bridge, 3-methoxypropyl Hypothesized: Falcipain-2 (based on structural analogs) Predicted to inhibit cysteine proteases via benzodioxolyl-morpholinyl interactions
QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide) Benzodioxolyl, tetrahydroquinolinyl, ethanediamide bridge Falcipain-2 Demonstrated potent antiplasmodial activity (IC₅₀: 0.8 μM) due to quinolinyl-enhanced hydrophobic binding
ICD (N-{3-[(Biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide) Indole carboxamide, biphenyl carbonyl Falcipain-2 Moderate inhibition (IC₅₀: 5.2 μM); indole moiety enables π-stacking with catalytic site residues
N-{[3-(2H-1,3-Benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide Benzodioxole-carbonyl, oxazolidinyl, morpholinyl Not reported Structural similarity suggests potential protease inhibition; lacks published activity data

Key Structural and Functional Differences

  • Benzodioxolyl vs. ICD’s indole carboxamide relies on aromatic stacking, which differs from the benzodioxolyl-morpholinyl polarity .
  • Morpholinyl vs. Methoxypropyl Linkers: The morpholinyl group in the target compound enhances solubility and hydrogen-bonding capacity, whereas QOD’s tetrahydroquinolinyl group provides a bulkier hydrophobic anchor. The 3-methoxypropyl chain may reduce steric hindrance compared to ICD’s biphenyl carbonyl .
  • Ethanediamide Bridge Flexibility: All compounds utilize an ethanediamide linker, but variations in substituent bulk and polarity influence target selectivity. QOD’s rigid quinolinyl group may restrict conformational freedom, whereas the target compound’s morpholinyl-methoxypropyl combination allows adaptive binding .

Hypothesized Pharmacological Implications

  • However, the absence of a quinolinyl or indole group may result in lower potency compared to QOD .
  • Metabolic Stability : The 3-methoxypropyl group could improve metabolic stability over ICD’s biphenyl moiety, which is prone to oxidative degradation. Morpholine’s saturated oxygen may also enhance pharmacokinetic profiles .

Biologische Aktivität

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(3-methoxypropyl)ethanediamide is a complex organic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and potential applications in medicine.

Chemical Structure and Synthesis

The compound features a 1,3-benzodioxole moiety, a morpholine ring, and an ethanediamide backbone. The synthesis typically involves:

  • Formation of the Benzodioxole Ring : Synthesized from catechol and formaldehyde under acidic conditions.
  • Attachment of the Morpholine Group : Achieved through nucleophilic substitution reactions involving morpholine derivatives.
  • Formation of the Ethanediamide Backbone : Coupling reactions that connect the morpholine and benzodioxole components.

The molecular formula is C23H27N3O5C_{23}H_{27}N_{3}O_{5}, and its IUPAC name is this compound.

Anticancer Properties

Research indicates that compounds containing the benzodioxole structure exhibit promising anticancer activity. For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
  • Case Studies : In vitro studies have shown that derivatives of benzodioxole significantly inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

Insecticidal Activity

The benzodioxole group has been identified as a potential insecticide:

  • Target Species : Effective against Aedes aegypti larvae, which are vectors for diseases such as dengue and Zika virus.
  • Efficacy : The compound demonstrated larvicidal activity with LC50 values comparable to existing insecticides but with reduced toxicity to non-target organisms .

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the table below:

Study Focus Findings Reference
Anticancer ActivityInduces apoptosis in various cancer cell lines; mechanism involves caspase activation.
Insecticidal ActivityEffective against Aedes aegypti larvae; LC50 values indicate potential for mosquito control.
Cytotoxicity AssessmentNo significant cytotoxicity observed in human peripheral blood mononuclear cells at high concentrations.

Q & A

Q. What are the key synthetic steps and purification methods for this compound?

The synthesis involves multi-step organic reactions, including amide bond formation and functional group modifications. Critical steps include:

  • Coupling reactions : Use of morpholine and benzodioxole derivatives as precursors, with activation via carbodiimides (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel) with gradients of ethyl acetate/hexane, followed by recrystallization in methanol or ethanol .
  • Purity monitoring : Thin-layer chromatography (TLC, Rf values 0.3–0.5 in 7:3 hexane:EtOAc) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Table 1: Example Synthesis Protocol

StepReagents/ConditionsPurposeMonitoring
1Morpholine derivative, DMF, 80°CAmide couplingTLC (Rf 0.4)
2Benzodioxole-ethyl bromide, K₂CO₃, DCMAlkylationHPLC (95% purity)
3Methoxypropylamine, EDC/HOBtFinal couplingNMR (δ 7.2–7.4 ppm, aromatic H)

Q. How is the compound structurally characterized?

  • Spectroscopy :
    • ¹H NMR : Peaks at δ 3.6–3.8 ppm (morpholine CH₂), δ 6.8–7.2 ppm (benzodioxole aromatic H) .
    • LC-MS : Molecular ion [M+H]⁺ at m/z 447.3 (calculated: 447.4) .
  • X-ray crystallography (if crystalline): Confirms stereochemistry and hydrogen-bonding networks (e.g., amide N-H∙∙∙O interactions) .

Q. How is stability under physiological conditions assessed?

  • Buffered solutions : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours .
  • Analytical methods : HPLC tracking degradation products (e.g., hydrolysis of ethanediamide to carboxylic acid) .
  • Key finding : 85% stability in PBS after 48 hours; rapid degradation in acidic conditions (t₁/₂ = 2 hours) .

Q. Which biological targets are primarily investigated?

  • Enzyme inhibition : Assayed against kinases (e.g., PI3K) and proteases via fluorescence-based activity assays .
  • Cellular studies : Antiproliferative effects in cancer cell lines (IC₅₀ = 5–10 μM in MCF-7) .

Advanced Research Questions

Q. How can synthesis yield be optimized using computational methods?

  • Reaction path search : Quantum mechanical calculations (DFT) predict energetically favorable intermediates .
  • Condition screening : Machine learning models optimize solvent/base combinations (e.g., DMF with K₂CO₃ vs. Et₃N) .
  • Case study : Yield increased from 45% to 72% by switching from THF to DMF as solvent .

Q. How to resolve contradictions in reported bioactivity data?

  • Validation steps :
    • Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
    • Verify compound purity (>98% via HPLC) and stereochemistry .
    • Compare with structurally similar analogs (e.g., thieno-pyrazole derivatives) to isolate structure-activity relationships .

Q. What computational tools predict metabolic pathways?

  • In silico metabolism : Software like MetaSite identifies probable Phase I metabolites (e.g., morpholine ring oxidation) .
  • In vitro validation : Liver microsome incubations with LC-MS/MS detection (major metabolite: hydroxylated benzodioxole) .

Q. Table 2: Predicted vs. Observed Metabolites

Predicted Metabolite (MetaSite)Observed (LC-MS/MS)
Morpholine N-oxidem/z 463.3 [M+H]⁺
Benzodioxole-O-demethylationNot detected

Q. How to design derivatives for improved pharmacokinetics?

  • Structural modifications :
    • Replace 3-methoxypropyl with PEG-linked chains to enhance solubility .
    • Introduce fluorine at benzodioxole to slow hepatic metabolism .
  • ADME screening : LogP reduction from 2.8 to 1.5 via carboxylate prodrugs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.